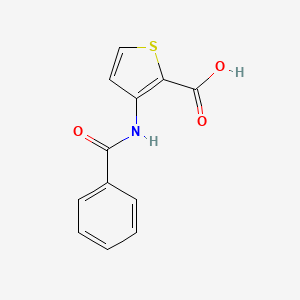

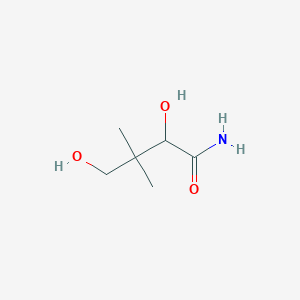

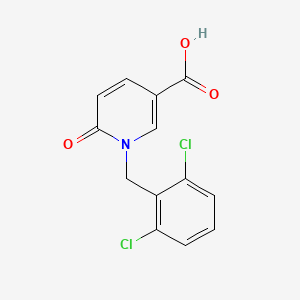

![molecular formula C8H7BO5 B1303760 (6-ホルミルベンゾ[d][1,3]ジオキソール-5-イル)ボロン酸 CAS No. 94838-88-7](/img/structure/B1303760.png)

(6-ホルミルベンゾ[d][1,3]ジオキソール-5-イル)ボロン酸

説明

Synthesis Analysis

The synthesis of boronic acid derivatives is not explicitly detailed for the compound . However, the papers discuss related syntheses. For example, the synthesis of boronates from substituted phenols and phenylboronic acid is described, which involves the formation of tridentate ligands and boronates characterized by various spectroscopic methods . This suggests that similar methods could potentially be applied to synthesize "(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of "(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid" is not analyzed in the papers, the structure of related boronates is discussed, including the stereochemistry at the nitrogen and boron atoms . The X-ray structures provided for some boronates indicate a cis-transannular fusion and specific configurations at the boron and nitrogen atoms, which could be relevant when considering the molecular structure of other boronic acid derivatives.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid". However, they do mention the Friedel–Crafts acetylation of hydroxy-dibenzo pyrans, which is a type of electrophilic aromatic substitution . This reaction involves acylation at specific positions on the aromatic ring, influenced by substituents. This information could be extrapolated to predict the reactivity of the formyl group in the compound of interest under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid" are not provided in the papers. Nonetheless, the characterization of related boronates using NMR, FT-IR, mass spectra, and elemental analysis is described . These techniques are essential for determining the physical and chemical properties of boronic acid derivatives, and similar methods would likely be used to analyze "(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid".

科学的研究の応用

インデナミン類のエナンチオ選択的製法

この化合物は、カチオン性パラジウム錯体触媒によるアルキンとのタンデム環化反応によるインデナミン類のエナンチオ選択的製法における反応剤として使用されます .

インデノール誘導体の立体選択的製法

また、カチオン性パラジウム錯体触媒によるジアステレオ選択的タンデム環化反応によるインデノール誘導体の立体選択的製法にも使用されます .

オキサゾリン置換有機トリフルオロボレートカリウムの合成

この化合物は、オキサゾリン置換有機トリフルオロボレートカリウムの合成に使用されます .

アリストラクタムアナログの製法

抗腫瘍剤としての可能性を秘めたアリストラクタムアナログの製法に使用されます .

鈴木・宮浦カップリング反応

このボロン酸は、鈴木・宮浦カップリング反応における反応剤として使用されます .

根岸クロスカップリング反応

センシング用途

ボロン酸は、この化合物も含め、センシング用途を含むさまざまな研究分野でますます利用されています。 ボロン酸とジオールの重要な相互作用により、さまざまなセンシング用途での有用性が実現しています .

治療法と分離技術

ボロン酸は、タンパク質との相互作用、その操作、細胞への標識、ならびにグリコシル化分子の電気泳動、インスリンの制御放出、分析方法用のマイクロ粒子用の構成材料としての使用など、この化合物も含め、治療法と分離技術において重要な役割を果たしています .

Safety and Hazards

The safety data sheet for “(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

(6-formyl-1,3-benzodioxol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-3,11-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEPUIJBVDGLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1C=O)OCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378450 | |

| Record name | (6-Formyl-2H-1,3-benzodioxol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94838-88-7 | |

| Record name | (6-Formyl-2H-1,3-benzodioxol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 94838-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

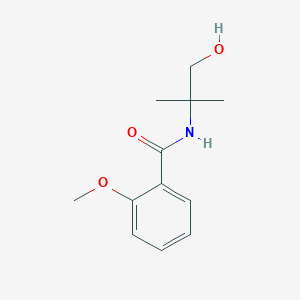

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

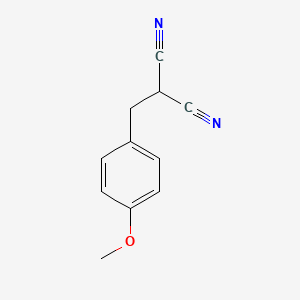

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

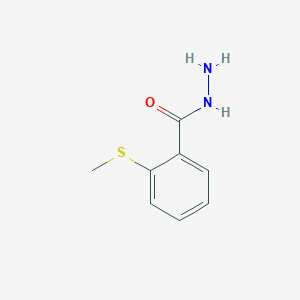

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)